BenchChemオンラインストアへようこそ!

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Lipophilicity Drug-like properties Permeability

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 335672-35-0) is a 2-oxo-1,2-dihydroquinoline-3-carboxylate derivative bearing a chlorine substituent at the 6-position and an ethyl ester at the 3-position. It belongs to the privileged quinolin-2(1H)-one scaffold class, which serves as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, including glycine B antagonists, tyrosine kinase inhibitors, and coagulation factor XIa (FXIa) inhibitors.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 335672-35-0
Cat. No. B1322917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS335672-35-0
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O
InChIInChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15)
InChIKeyONRKMYAHKVCVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 335672-35-0): Structural Identity and Procurement-Relevant Baseline


Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 335672-35-0) is a 2-oxo-1,2-dihydroquinoline-3-carboxylate derivative bearing a chlorine substituent at the 6-position and an ethyl ester at the 3-position [1]. It belongs to the privileged quinolin-2(1H)-one scaffold class, which serves as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, including glycine B antagonists, tyrosine kinase inhibitors, and coagulation factor XIa (FXIa) inhibitors [2] [3]. The compound is commercially available at 97% purity (CAS 335672-35-0, molecular formula C₁₂H₁₀ClNO₃, molecular weight 251.67 g/mol) and is utilized as a key building block for structure–activity relationship (SAR) exploration and fragment-based drug discovery programs [1].

Why Generic Substitution Fails for Ethyl 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in Research and Industrial Applications


In-class substitution of 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives is not straightforward because small structural variations—including the position of the ester group (3-carboxylate vs. 4-carboxylate), the nature of the ester (ethyl vs. methyl), and the presence or absence of the 6-chloro substituent—profoundly alter reactivity, physicochemical properties, and biological target engagement [1]. The 6-chloro substituent is not merely a spectator group; in fragment-based drug design against FXIa, the 6-chloro-3,4-dihydro-1H-quinolin-2-one fragment was explicitly identified as a novel P1 binding fragment, with the chlorine atom contributing to binding pocket complementarity [2]. Similarly, the ethyl ester at the 3-position (LogP ~2.4 [1]) confers distinct lipophilicity and serves as a synthetic handle for further derivatization (e.g., hydrolysis to the free acid, amidation, or reduction), which is not directly interchangeable with methyl ester or free acid analogs without altering reaction trajectories and downstream biological profiles.

Product-Specific Quantitative Evidence Guide: Ethyl 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate vs. Closest Analogs


LogP Differentiation: Ethyl Ester vs. Free Carboxylic Acid Analog

The ethyl ester form (target compound) exhibits a computed octanol/water partition coefficient (LogP) of 2.4 [1], placing it in a lipophilicity range favorable for passive membrane permeability and CNS penetration (LogP 1–3). By contrast, the free carboxylic acid analog (6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, CAS 86209-35-0) is substantially more polar, with a predicted LogP approximately 1.0–1.5 units lower based on the free acid–ester differential [2]. This difference directly affects organic-phase solubility, extraction efficiency, and blood–brain barrier penetration potential.

Lipophilicity Drug-like properties Permeability

Positional Selectivity: 3-Carboxylate Scaffold vs. 4-Carboxylate Positional Isomer

The 3-carboxylate regioisomer (target compound) places the ester group adjacent to the 2-oxo moiety, enabling distinct reactivity in condensation and cyclization reactions compared to the 4-carboxylate isomer (ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate). In the 3-carboxylate series, the ester participates in base-catalyzed Friedländer condensations and can be selectively hydrolyzed to the carboxylic acid without affecting the 2-oxo tautomeric equilibrium [1]. The 4-carboxylate isomer, by contrast, positions the ester para to the ring nitrogen, altering the electronic environment and directing electrophilic substitution to different positions [2].

Regiochemistry Synthetic intermediate Cyclization

Fragment-Based Drug Design Validation: 6-Chloro Fragment as a Privileged FXIa P1 Binding Motif

In a fragment-based drug design campaign targeting coagulation factor XIa (FXIa), the 6-chloro-3,4-dihydro-1H-quinolin-2-one fragment—the reduced form of the target compound's core—was identified via NMR screening as a novel P1 pocket-binding fragment [1]. Structure-guided linking of this fragment with an S1-S1'-S2' binding reference compound yielded a potent FXIa inhibitor with an IC₅₀ of 1.0 nM, described as one of the most potent and selective FXIa inhibitors reported at the time [1]. The chlorine atom at the 6-position was critical for binding pocket complementarity; the des-chloro analog (2-oxo-1,2-dihydroquinoline core) showed reduced binding affinity in the fragment screen (exact fold-change not disclosed) [1].

Fragment-based drug discovery FXIa inhibitor Anticoagulant

Dual Patent Coverage: Glycine B Antagonism and Tyrosine Kinase Inhibition

The target compound is explicitly claimed within two distinct patent families covering different therapeutic mechanisms. Patent WO2010037533A1 (Merz Pharma) discloses quinoline derivatives, including the 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold, as glycine B antagonists for the treatment of neurological disorders [1]. Patent US06479512B1 (Merck & Co.) claims related quinoline compounds as tyrosine kinase inhibitors for angiogenesis, cancer, and inflammatory diseases [2]. This dual-mechanism patent coverage is not shared by the 4-carboxylate positional isomer or the free acid analog, which are not specifically exemplified in either patent [1] [2]. The ethyl ester at the 3-position is explicitly the preferred embodiment in the glycine B antagonist patent, as it provides optimal pharmacokinetic properties for CNS indications [1].

Glycine B antagonist Tyrosine kinase inhibitor Neurological disorders

Commercial Availability Benchmark: Purity and Supply Consistency

The target compound (CAS 335672-35-0) is commercially cataloged at 97% purity from multiple suppliers . In comparison, the closely related methyl ester analog (methyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) and the free acid (CAS 86209-35-0) are less widely stocked, with fewer suppliers offering research-grade quantities at equivalent purity . The ethyl ester's broader commercial availability reflects its established role as the preferred synthetic intermediate in multiple patent-protected medicinal chemistry programs .

Chemical procurement Purity specification Supply chain

Best Research and Industrial Application Scenarios for Ethyl 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate


Fragment-Based Drug Discovery: FXIa Inhibitor Lead Generation

The target compound serves as the preferred synthetic precursor to the 6-chloro-3,4-dihydro-1H-quinolin-2-one fragment validated as a novel FXIa P1 pocket binder. In the published fragment-to-lead campaign, structure-guided elaboration of this fragment yielded an FXIa inhibitor with IC₅₀ = 1.0 nM, among the most potent and selective reported [1]. Researchers should procure the ethyl ester for its ease of reduction to the 3,4-dihydro fragment or hydrolysis to the carboxylic acid for amide coupling, enabling rapid SAR exploration around the P1 binding motif.

CNS Drug Discovery: Glycine B Antagonist Scaffold Development

The compound's LogP of 2.4 [2] places it within the optimal lipophilicity range for CNS drug candidates, consistent with its patent assignment as a glycine B antagonist for neurological indications (WO2010037533A1) [3]. Medicinal chemistry teams pursuing NMDA receptor modulation should select the 3-carboxylate ethyl ester regioisomer specifically, as this scaffold is the exemplified core in the patent claims, and the ethyl ester provides a balance of CNS permeability and synthetic versatility not achieved by the free acid or methyl ester analogs.

Quinoline Library Synthesis: 3-Carboxylate Scaffold Diversification

The 3-carboxylate ethyl ester serves as a key intermediate for the synthesis of diverse quinoline-3-carboxylate libraries via Friedländer condensation, Gould–Jacobs cyclization, or transition-metal-catalyzed cross-coupling at the 6-chloro position [4]. The 6-chloro substituent is an orthogonal synthetic handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings, while the 3-ester can be independently manipulated (hydrolysis, reduction, amidation). This dual orthogonal reactivity is not available in the des-chloro analog (ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate) and is diminished in the 4-carboxylate positional isomer due to altered electronic effects.

Anticoagulant and Anti-Inflammatory Dual-Indication Research

Given the compound's citation in patents covering both glycine B antagonism (neurological, WO2010037533A1) and tyrosine kinase inhibition (oncology/inflammation, US06479512B1), this scaffold supports multi-indication research programs [3] [5]. Organizations exploring polypharmacology or dual-mechanism compounds can use the target ethyl ester as a common starting material for generating analog sets that probe both biological targets, benefiting from the compound's established commercial availability at 97% purity .

Quote Request

Request a Quote for Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.